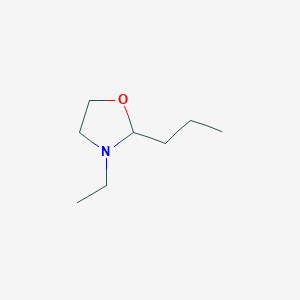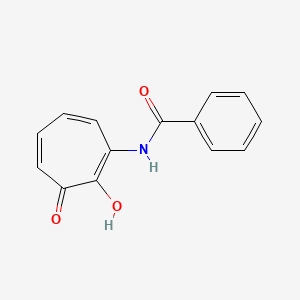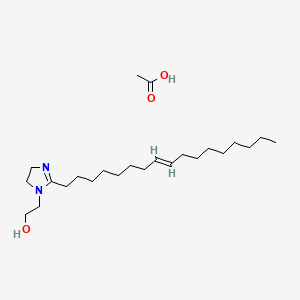
6,6'-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) is a complex organic compound characterized by its unique structure, which includes pyrimidine rings, chloro groups, and propylthio substituents
準備方法
The synthesis of 6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of chloro and propylthio groups. The final step involves the coupling of two pyrimidine units via an ethane-1,2-diylbis(oxy) linker. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro groups can be reduced to corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethane-1,2-diylbis(oxy) linker allows for flexible binding to multiple sites, enhancing its efficacy. The chloro and propylthio groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar compounds include those with pyrimidine cores and various substituents, such as:
- 6,6’-(Methane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine)
- 6,6’-(Propane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) These compounds share structural similarities but differ in the length and nature of the linker, which can affect their chemical properties and applications. The unique ethane-1,2-diylbis(oxy) linker in 6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) provides distinct advantages in terms of flexibility and binding efficiency.
特性
分子式 |
C16H22Cl2N6O2S2 |
|---|---|
分子量 |
465.4 g/mol |
IUPAC名 |
4-[2-(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)oxyethoxy]-6-chloro-2-propylsulfanylpyrimidin-5-amine |
InChI |
InChI=1S/C16H22Cl2N6O2S2/c1-3-7-27-15-21-11(17)9(19)13(23-15)25-5-6-26-14-10(20)12(18)22-16(24-14)28-8-4-2/h3-8,19-20H2,1-2H3 |
InChIキー |
UMMYRRGGFDZNLY-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)OCCOC2=C(C(=NC(=N2)SCCC)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)




![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)






